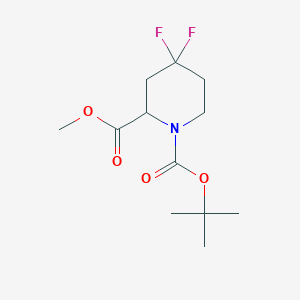

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4,4-difluoropiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-12(13,14)7-8(15)9(16)18-4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJHVMVWSYGNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129264 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 2-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255666-28-4 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 2-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255666-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) 2-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of the Piperidine Ring

Hydrolysis and Functional Group Interconversion

Selective Ester Hydrolysis

The methyl ester at the 2-position is selectively hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water systems. For instance, in a documented procedure:

- Reaction Conditions : 5.0 g of 1-tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate is dissolved in THF (40 mL) and treated with aqueous LiOH (1.5 g in 20 mL H₂O) at 0°C.

- Workup : After 2 hours, the mixture is acidified to pH 2 with HCl, and the product is extracted with ethyl acetate (3 × 80 mL).

- Yield : 94% of the carboxylic acid derivative.

Amide Coupling and Derivative Synthesis

The hydrolyzed carboxylic acid is coupled with amines or other nucleophiles using coupling agents like HCTU or HOBt. For example, coupling with 4,4-difluorocyclohexylamine yields P-gp modulators with enhanced ATPase inhibitory activity.

Analytical and Computational Validation

Spectroscopic Characterization

1H-NMR and LC-MS are employed to confirm structural integrity. Key NMR signals include:

Computational Modeling

Docking studies of analogous compounds into P-gp homology models reveal that the 4,4-difluoro moiety enhances hydrophobic interactions within the substrate-binding pocket, rationalizing its role in modulating ATPase activity.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Yield Maximization Strategies

- Temperature Control : Maintaining reactions at 0°C during LiOH addition minimizes ester degradation.

- Purification Techniques : Column chromatography with silica gel (ethyl acetate/hexane eluent) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the difluoro groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate has been investigated for its role as a building block in the synthesis of pharmaceuticals. Its structural features contribute to the development of compounds that can modulate biological pathways effectively. Research indicates that derivatives of this compound exhibit promising activity against certain types of cancer and neurological disorders.

Case Study: Anticancer Agents

A study demonstrated that derivatives synthesized from 1-tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate showed significant cytotoxic effects on cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis. The results indicated a dose-dependent response, highlighting the compound's potential as a lead structure for anticancer drug development .

Agrochemicals

Pesticide Formulation

The compound's unique fluorinated structure enhances its efficacy as an agrochemical. Fluorinated compounds often exhibit improved bioactivity and stability in environmental conditions. Research has shown that formulations containing 1-tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate can be effective against various agricultural pests.

Case Study: Insecticidal Activity

In a controlled study, formulations based on this compound were tested against common agricultural pests such as aphids and beetles. The results showed a significant reduction in pest populations compared to untreated controls. The compound's mechanism of action involves disrupting the nervous system of insects, leading to effective pest management solutions .

Materials Science

Polymer Synthesis

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate can also serve as a monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Performance

Research has focused on creating polymer composites using this compound as a precursor. The resulting materials exhibited enhanced tensile strength and thermal resistance compared to conventional polymers. These properties make them suitable for applications in aerospace and automotive industries .

Data Summary

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The difluoro groups and ester functionalities play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

- 1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate

- 1-Tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate

Uniqueness

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate is unique due to the presence of difluoro groups at the 4-position of the piperidine ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where fluorinated derivatives are desired.

Biological Activity

1-Tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 279.28 g/mol

- CAS Number : Not available in current databases.

The compound features a piperidine ring substituted with tert-butyl and difluoromethyl groups, contributing to its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research on the biological activity of 1-tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate has primarily focused on its pharmacological effects, particularly in neuropharmacology and as a potential therapeutic agent for various conditions.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions could imply potential applications in treating mood disorders and neurodegenerative diseases.

Pharmacological Studies

Several studies have investigated the pharmacological properties of similar compounds, providing insights into the expected activity of 1-tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate:

- Neuroprotective Effects : Research indicates that piperidine derivatives can exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells.

- Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants by enhancing serotonergic and noradrenergic transmission.

- Analgesic Properties : Some studies suggest that piperidine derivatives can reduce pain perception through modulation of pain pathways in the central nervous system.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives in models of oxidative stress. The results demonstrated that these compounds significantly reduced neuronal cell death induced by oxidative agents, suggesting a protective mechanism that could be relevant for 1-tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate .

Case Study 2: Antidepressant Potential

In another study focusing on the antidepressant potential of piperidine derivatives, researchers found that specific modifications to the piperidine structure enhanced binding affinity to serotonin receptors. This suggests that similar modifications in 1-tert-butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate could lead to improved antidepressant activity .

Data Table: Comparative Biological Activities

Q & A

Q. Critical Factors :

- Temperature control (-78°C to 100°C) ensures regioselectivity and minimizes side reactions .

- Catalysts like Pd(OAc)₂ with XPhos ligands improve coupling efficiency in fluorination steps .

- Yields vary significantly with solvent choice (e.g., DMF vs. THF) and stoichiometry adjustments (see table below):

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| 1 | LDA/THF, -78°C | 89–97% | |

| 4 | Pd(OAc)₂, tert-BuOH, 100°C | 34–99% |

Advanced: How can computational reaction path search methods optimize the synthesis design of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation. Key strategies include:

- Reaction Pathway Mapping : Identify energy barriers for fluorination steps to prioritize feasible routes .

- Solvent Effect Modeling : Simulate solvent interactions (e.g., DMF polarity) to stabilize intermediates and improve yields .

- Machine Learning Integration : Train models on existing reaction data (e.g., from and ) to predict optimal catalyst combinations .

Case Study : ICReDD’s approach combines computational screening with experimental validation, narrowing conditions for Pd-catalyzed steps by 50% .

Basic: What spectroscopic techniques are critical for characterizing the compound’s structure and purity?

Methodological Answer:

- NMR (¹H/¹³C/¹⁹F) : Assigns piperidine ring conformation and fluorination sites. For example, ¹⁹F NMR confirms diastereotopic fluorine environments .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₄H₂₂F₂NO₄) .

Validation Protocol : Cross-reference spectral data with synthetic intermediates to track functional group transformations .

Advanced: What strategies resolve contradictions in fluorination efficiency observed under different catalytic systems?

Methodological Answer:

Discrepancies in fluorination yields (e.g., 34% vs. 99% in Pd-mediated steps) arise from:

Q. Resolution Methods :

- Kinetic Profiling : Compare rate constants under varying Pd:ligand ratios .

- In Situ Monitoring : Use Raman spectroscopy to detect intermediate Pd-F species .

Basic: What safety protocols are recommended given limited toxicity data for this compound?

Methodological Answer:

- Handling : Use inert atmosphere gloveboxes for moisture-sensitive steps (tert-butyl esters hydrolyze exothermically) .

- PPE : Nitrile gloves, lab coats, and eye protection are mandatory due to unknown mutagenicity risks .

- Waste Management : Quench reactions with aqueous bicarbonate before disposal to neutralize acidic byproducts .

Advanced: How does the compound’s stability under acidic/basic conditions affect its downstream applications?

Methodological Answer:

- Acidic Hydrolysis : The tert-butyl group is cleaved at >60°C (e.g., HCl in dioxane), generating 4,4-difluoropiperidine diols .

- Basic Conditions : Ester hydrolysis (e.g., K₂CO₃/MeCN) produces carboxylates, altering solubility.

Q. Mitigation Strategies :

- Stabilize intermediates via cryogenic storage (-20°C) .

- Use orthogonal protecting groups (e.g., Fmoc) for selective deprotection .

Advanced: How can chemoinformatics tools enhance data management and experimental reproducibility?

Methodological Answer:

- Electronic Lab Notebooks (ELNs) : Archive reaction parameters (e.g., from ’s tables) for meta-analysis .

- Reaction Simulation Software : Predict side products using retro-synthetic algorithms (e.g., CASPIAN) .

- Blockchain for Data Integrity : Immutably log experimental conditions to address reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.